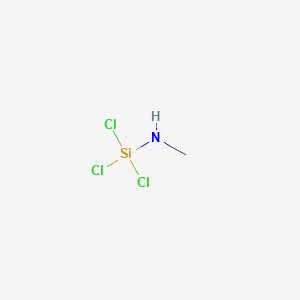
1,1,1-Trichloro-N-methylsilanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trichloro-N-methylsilanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three chlorine atoms and one methyl group, along with an amine group
準備方法
The synthesis of 1,1,1-Trichloro-N-methylsilanamine typically involves the reaction of trichlorosilane with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{SiCl}_3\text{H} + \text{CH}_3\text{NH}_2 \rightarrow \text{SiCl}_3\text{N(CH}_3\text{)} ]
In industrial settings, the production of this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. The reaction is typically conducted at elevated temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
化学反応の分析
1,1,1-Trichloro-N-methylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups such as alkyl or aryl groups. This is often achieved using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or siloxanes. Reduction reactions can lead to the formation of silanes.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include water, alcohols, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1,1-Trichloro-N-methylsilanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in the development of new pharmaceuticals.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism by which 1,1,1-Trichloro-N-methylsilanamine exerts its effects involves interactions with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, making it useful in catalysis and material science. Its ability to undergo hydrolysis and form silanols is particularly important in its applications in coatings and adhesives.
類似化合物との比較
1,1,1-Trichloro-N-methylsilanamine can be compared to other organosilicon compounds such as:
1,1,1-Trichlorosilane: Similar in structure but lacks the amine group, making it less versatile in certain applications.
Trimethylsilanamine: Contains three methyl groups instead of chlorine atoms, resulting in different reactivity and applications.
1,1,2-Trichloroethane: Although not an organosilicon compound, it shares some chemical properties with this compound, such as the presence of multiple chlorine atoms.
特性
CAS番号 |
35505-18-1 |
|---|---|
分子式 |
CH4Cl3NSi |
分子量 |
164.49 g/mol |
IUPAC名 |
N-trichlorosilylmethanamine |
InChI |
InChI=1S/CH4Cl3NSi/c1-5-6(2,3)4/h5H,1H3 |
InChIキー |
NCMVPNWADQCPNO-UHFFFAOYSA-N |
正規SMILES |
CN[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


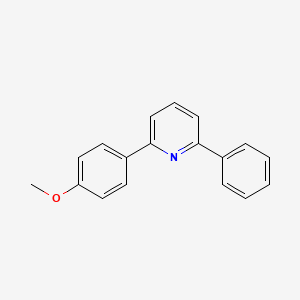
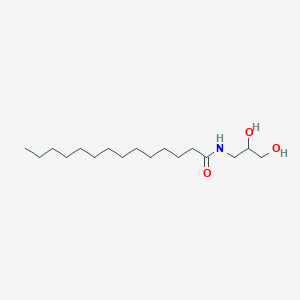
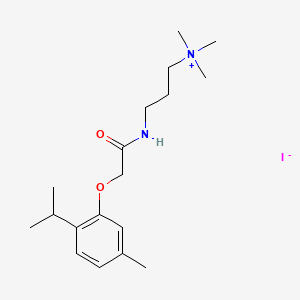


![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)

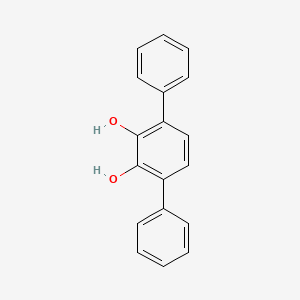
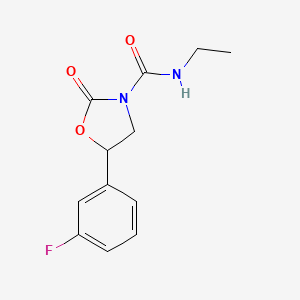


![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
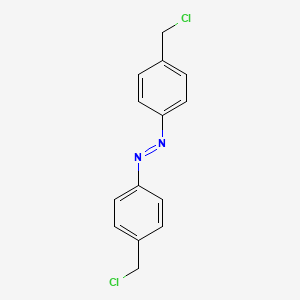
![Benzo[c]phenanthren-5-ol](/img/structure/B14678025.png)
